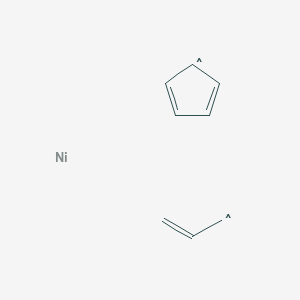

Allyl(cyclopentadienyl)nickel(II), 97%

Description

Historical Context and Foundational Discoveries in Organonickel Chemistry

The journey of organometallic chemistry began in the 19th century, bridging the gap between organic and inorganic chemistry. A pivotal moment for organonickel chemistry arrived in 1890 with the discovery of nickel tetracarbonyl (Ni(CO)₄) by Ludwig Mond. This discovery not only introduced the first simple organonickel compound but also led to the development of the Mond process for nickel purification.

A significant advancement in the understanding of organonickel catalysis came in the 1950s during the development of Ziegler-Natta catalysts for polymerization. It was observed that nickel impurities from an autoclave could halt the polymerization of ethylene (B1197577), leading to the formation of 1-butene (B85601) instead of long polymer chains. This phenomenon, dubbed the "nickel effect," spurred further research into the catalytic capabilities of nickel compounds, revealing their potential to catalyze a wide range of transformations including alkene and alkyne oligomerizations.

Classification and Structural Archetype of Allyl(cyclopentadienyl)nickel(II)

Allyl(cyclopentadienyl)nickel(II) is classified as a half-sandwich or bent metallocene-like complex. Its structure features a central nickel(II) atom coordinated to two distinct organic ligands: an allyl group (C₃H₅) and a cyclopentadienyl (B1206354) anion (C₅H₅).

The bonding in this complex is noteworthy. The cyclopentadienyl ligand is typically bound in a η⁵-fashion, meaning all five carbon atoms of the ring are bonded to the nickel center. The allyl group, on the other hand, usually coordinates in a η³-fashion, where three adjacent carbon atoms are bonded to the nickel. This arrangement results in an 18-valence electron complex, a stable configuration for many organometallic compounds. In (allyl)Ni(C₅H₅), nickel is assigned a formal oxidation state of +2.

Below is a table summarizing the key identifiers and properties of Allyl(cyclopentadienyl)nickel(II).

| Property | Value |

| Chemical Formula | C₈H₁₀Ni |

| Molecular Weight | 164.86 g/mol |

| CAS Number | 12107-46-9 |

| Appearance | Dark purple liquid |

| Density | 1.31 g/mL at 25 °C |

Note: The data in this table is compiled from various chemical supplier databases and may vary slightly.

Significance of Allyl(cyclopentadienyl)nickel(II) in Contemporary Organometallic Research

The significance of Allyl(cyclopentadienyl)nickel(II) and related allyl-nickel complexes in contemporary research is largely centered on their catalytic activity. These complexes are precursors to catalytically active species in a variety of organic transformations. The unique electronic and steric properties arising from the combination of the allyl and cyclopentadienyl ligands allow for high reactivity and selectivity in these reactions.

Recent research has highlighted the utility of allyl-nickel catalysis in overcoming limitations of other transition metal catalysts, such as those based on palladium. Nickel catalysts often offer a more cost-effective and sustainable alternative, leveraging a first-row transition metal. organic-chemistry.org The ability of nickel to readily switch between different oxidation states (commonly Ni(0), Ni(I), Ni(II), and even Ni(III) and Ni(IV)) is a key factor in its diverse catalytic capabilities.

Overview of Key Academic Research Trajectories for Allyl(cyclopentadienyl)nickel(II)

Modern academic research involving allyl-nickel complexes, including Allyl(cyclopentadienyl)nickel(II) as a representative, is exploring several key trajectories:

Catalytic Dehydrogenation: A significant recent development is the use of allyl-nickel catalysis for the α,β-dehydrogenation of carbonyl compounds. nih.gov This method has been shown to be effective for a range of substrates, including acyclic ketones, nitriles, esters, and amides, overcoming some of the substrate limitations of previous palladium-catalyzed systems. nih.gov

Oxidative Cycloalkenylation: Building on the dehydrogenation methodology, researchers have developed an oxidative cycloalkenylation reaction. nih.gov This process allows for the formation of bicyclic alkenones from unactivated ketone and alkene precursors, providing a novel and efficient route to complex cyclic structures. organic-chemistry.orgnih.gov

Cross-Coupling Reactions: Allyl-nickel complexes are also investigated as precatalysts in various cross-coupling reactions. For instance, well-defined allylnickel chloride/N-heterocyclic carbene complexes have demonstrated high activity in C-N and C-S bond-forming reactions, such as the Buchwald-Hartwig amination of heteroaromatic chlorides at room temperature. researchgate.net While not directly Allyl(cyclopentadienyl)nickel(II), this research highlights the broader potential of the allyl-nickel motif in catalysis.

Polymerization: Nickel-allyl systems are also being explored in the context of polymerization. For example, π-allyl Nickel(II) trifluoroacetate (B77799) has been used in the coordinative chain transfer polymerization of butadiene. umons.ac.be Research in this area aims to control the stereoselectivity of polymerization to produce polydienes with specific properties.

The following table details some of the recent research findings involving allyl-nickel catalysis.

| Research Area | Key Findings |

| α,β-Dehydrogenation of Carbonyls | Allyl-nickel catalysis successfully dehydrogenates a variety of acyclic ketones, nitriles, esters, and amides, overcoming limitations of palladium-based catalysts. nih.gov |

| Oxidative Cycloalkenylation | Enables the synthesis of fused, bridged, and spirocyclic bicycloalkenones from unactivated ketones and alkenes. organic-chemistry.orgnih.gov |

| Cross-Coupling Reactions | Allylnickel chloride/N-heterocyclic carbene complexes act as highly active precatalysts for room-temperature Buchwald-Hartwig amination. researchgate.net |

| Butadiene Polymerization | π-allyl Nickel(II) trifluoroacetate in the presence of a chain transfer agent catalyzes the 1,4-regioselective polymerization of butadiene. umons.ac.be |

Properties

Molecular Formula |

C8H10Ni |

|---|---|

Molecular Weight |

164.86 g/mol |

InChI |

InChI=1S/C5H5.C3H5.Ni/c1-2-4-5-3-1;1-3-2;/h1-5H;3H,1-2H2; |

InChI Key |

RKDYEOKQRRKFGN-UHFFFAOYSA-N |

Canonical SMILES |

C=C[CH2].C1=C[CH]C=C1.[Ni] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Allyl Cyclopentadienyl Nickel Ii Complexes

Established Synthetic Routes for Allyl(cyclopentadienyl)nickel(II) and Its Derivatives

The synthesis of Allyl(cyclopentadienyl)nickel(II) and its analogues can be broadly categorized into three primary strategies: the use of Grignard reagents, halide abstraction, and ligand substitution reactions. Each of these routes offers distinct advantages and is suited for specific applications and derivative formations.

Reactions Involving Nickel Salts, Cyclomatic Salts, and Allyl Grignard Reagents

A foundational and versatile method for the synthesis of Allyl(cyclopentadienyl)nickel(II) involves the reaction of a nickel(II) salt with an allyl Grignard reagent and a cyclopentadienyl (B1206354) salt. This approach allows for a modular assembly of the final complex, enabling the introduction of various substituents on both the allyl and cyclopentadienyl ligands.

The general reaction scheme can be represented as:

NiX₂ + C₃H₅MgX' + C₅H₅M → (η⁵-C₅H₅)Ni(η³-C₃H₅) + MgX'X + MX

Where:

NiX₂ is a nickel(II) halide (e.g., NiCl₂, NiBr₂).

C₃H₅MgX' is an allyl Grignard reagent (e.g., allylmagnesium bromide).

C₅H₅M is an alkali metal cyclopentadienyl salt (e.g., sodium cyclopentadienide (B1229720), NaCp).

A specific example of this process is the reaction of nickel iodide with allylmagnesium bromide and cyclopentadienyl sodium. The order of addition of the reagents can be varied, with the allyl Grignard reagent typically being added to the nickel salt, followed by the addition of the cyclomatic salt. Alternatively, all reactants can be mixed simultaneously. This method has been successfully employed to produce not only the parent Allyl(cyclopentadienyl)nickel(II) but also a range of derivatives with substituted allyl and cyclopentadienyl groups. For instance, using methylcyclopentadienyl potassium and 2-pentenylmagnesium bromide yields methylcyclopentadienyl nickel 2-pentenyl.

Interactive Data Table: Synthesis of Allyl(cyclopentadienyl)nickel(II) and Derivatives via Grignard Route

| Nickel Salt | Allyl Grignard Reagent | Cyclomatic Salt | Product |

| Nickel Iodide | Allylmagnesium Bromide | Cyclopentadienyl Sodium | Allyl(cyclopentadienyl)nickel(II) |

| Nickel Bromide | 2-Pentenylmagnesium Bromide | Methylcyclopentadienyl Potassium | Methylcyclopentadienyl nickel 2-pentenyl |

| Nickel Chloride | 2-Hexenylmagnesium Bromide | Cyclopentadienyl Sodium | Cyclopentadienyl nickel 2-hexenyl |

Synthesis via Halide Abstraction from Allyl Halide Dimers

Another synthetic strategy involves the halide abstraction from pre-formed dimeric allyl nickel halide complexes, such as [(allyl)NiX]₂. This method is particularly useful for generating cationic allyl nickel species, which can then be reacted with a cyclopentadienyl source to yield the desired product. The halide abstraction is typically achieved using a silver salt of a non-coordinating anion, such as silver hexafluoroantimonate (AgSbF₆), or a sodium salt like sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaB(Ar_f)₄).

The general two-step process can be outlined as:

2 Ni(0) source + 2 Allyl-X → [(η³-allyl)NiX]₂

[(η³-allyl)NiX]₂ + 2 M'Cp → 2 (η⁵-Cp)Ni(η³-allyl) + 2 M'X (where M' is a suitable counterion source for the halide)

This route has been effectively used in the synthesis of cationic (allyl)(arene)nickel(II) complexes, which are analogous to the target compound. For instance, [(allyl)Ni(mesitylene)]⁺ salts have been synthesized via halide abstraction from the corresponding allyl halide dimers. Subsequent reaction with a cyclopentadienylating agent would lead to the formation of Allyl(cyclopentadienyl)nickel(II).

Ligand Substitution Strategies for Allyl(cyclopentadienyl)nickel(II) Formation

Ligand substitution reactions provide a powerful avenue for the synthesis of Allyl(cyclopentadienyl)nickel(II) and its derivatives, often starting from readily available nickelocene (B73246) (bis(cyclopentadienyl)nickel, NiCp₂). In these reactions, one of the cyclopentadienyl ligands of nickelocene is displaced by another ligand or a set of ligands.

A prominent example is the reaction of nickelocene with imidazolium (B1220033) halide salts, which leads to the formation of half-sandwich complexes of the type [CpNi(NHC)X] (where NHC is an N-heterocyclic carbene and X is a halide). st-andrews.ac.uk This demonstrates the feasibility of displacing one Cp ring to introduce other functionalities. To form an allyl derivative, one could envision a subsequent reaction where the halide is substituted by an allyl group, or a direct reaction of nickelocene with an appropriate allyl source.

Furthermore, the reaction of nickelocene with phosphonium (B103445) salts has also been shown to yield CpNi(phosphine)Cl complexes, indicating the versatility of nickelocene as a precursor for ligand substitution. st-andrews.ac.uk The synthesis of mixed Cp/2-methylallyl nickel complexes supported by N-heterocyclic carbene ligands has been achieved through the reaction of the NHC with (Cp)(2-methylallyl)Ni. researchgate.net

Precursor Complexes and Their Roles in the Formation of Allyl(cyclopentadienyl)nickel(II)

The synthesis of Allyl(cyclopentadienyl)nickel(II) relies on the availability of suitable precursor complexes that provide the nickel center and, in some cases, the cyclopentadienyl ligand.

Nickelocene (NiCp₂) is a key precursor in many synthetic routes. Its utility stems from the lability of one of the cyclopentadienyl rings, which can be displaced by other ligands. st-andrews.ac.uk This property makes it an excellent starting material for preparing half-sandwich nickel complexes. For instance, the reaction of nickelocene with N-heterocyclic carbene precursors is a common method to generate [CpNi(NHC)X] complexes, which can be further functionalized.

Nickel(II) Halides (NiCl₂, NiBr₂, NiI₂) are fundamental precursors, particularly in the Grignard-based syntheses. They serve as the source of the nickel(II) center to which the allyl and cyclopentadienyl ligands coordinate. The choice of the halide can influence the reactivity of the salt.

Dimeric Allyl Nickel Halide Complexes ([(allyl)NiX]₂) are important intermediates, especially in syntheses involving halide abstraction. These dimers are typically prepared by the oxidative addition of an allyl halide to a nickel(0) source, such as nickel tetracarbonyl (Ni(CO)₄).

Advanced Synthetic Strategies for Analogues and Functionally Modified Derivatives of Allyl(cyclopentadienyl)nickel(II)

The development of advanced synthetic strategies has enabled the preparation of a wide array of Allyl(cyclopentadienyl)nickel(II) analogues with tailored electronic and steric properties. These strategies often focus on the introduction of functional groups onto the cyclopentadienyl or allyl ligands either before or after complexation to the nickel center.

Synthesis of Derivatives with Functionalized Cyclopentadienyl Ligands:

One approach involves the use of pre-functionalized cyclopentadienyl ligands. For example, cyclopentadienyl rings bearing N-heterocyclic carbene substituents have been used to synthesize novel nickel complexes. This is achieved by reacting a functionalized imidazolium salt with a nickel precursor. The resulting complexes can exhibit unique catalytic properties due to the electronic influence of the NHC-functionalized Cp ligand.

Another strategy is the post-complexation functionalization of the cyclopentadienyl ring. While less common for this specific nickel complex, such approaches are well-established in organometallic chemistry and could potentially be applied.

Synthesis of Derivatives with Modified Allyl Ligands:

The synthesis of complexes with substituted allyl ligands can be readily achieved using the Grignard route by employing a substituted allyl Grignard reagent. For instance, the use of (2-methylallyl)magnesium chloride leads to the corresponding 2-methylallyl derivative. researchgate.net This allows for the systematic variation of the steric and electronic properties of the allyl fragment.

Furthermore, the synthesis of nickel complexes with bulky allyl ligands, such as 1,3-di-tert-butylallyl, has been explored to enhance the stability of the resulting compounds. These sterically demanding ligands can influence the coordination chemistry and reactivity of the nickel center.

Interactive Data Table: Examples of Functionally Modified Allyl(cyclopentadienyl)nickel(II) Derivatives

| Modification Site | Functional Group/Substituent | Synthetic Approach | Precursors | Resulting Complex Type |

| Cyclopentadienyl | N-heterocyclic carbene | Ligand Substitution | Nickelocene, Functionalized Imidazolium Salt | [ (NHC-Cp)Ni(allyl) ] |

| Allyl | Methyl | Grignard Route | Nickel Halide, (2-Methylallyl)magnesium chloride, Cyclopentadienyl Salt | (η⁵-Cp)Ni(η³-2-methylallyl) |

| Cyclopentadienyl | Benzothiazolyl NHC | Ligand Substitution | Nickelocene, Benzothiazolyl Imidazolium Salt | [CpNi(N,C-chelating benzothiazolyl NHC)]⁺ |

Electronic Structure and Bonding Analysis of Allyl Cyclopentadienyl Nickel Ii Systems

Formal Oxidation State and Electron Counting Formalisms in Allyl(cyclopentadienyl)nickel(II)

Determining the formal oxidation state of the nickel center and the total valence electron count is crucial for understanding the complex's stability, with the 18-electron rule serving as a key guideline for many stable organometallic compounds. wordpress.comuhcl.edu Two primary methods are used for electron counting: the Neutral Ligand Model and the Ionic Model. wikipedia.org

In the context of Allyl(cyclopentadienyl)nickel(II), nickel is generally assigned a formal oxidation state of +2. stackexchange.com

Neutral Ligand Model: This approach considers the ligands as neutral species.

A neutral nickel atom (Ni) is in Group 10 of the periodic table and contributes 10 valence electrons.

The cyclopentadienyl (B1206354) radical (C₅H₅•) is a 5-electron donor. gla.ac.uk

The allyl radical (C₃H₅•) is a 3-electron donor.

The total electron count is 10 (Ni) + 5 (C₅H₅) + 3 (C₃H₅) = 18 electrons.

Ionic Model: This method involves assigning formal charges to the ligands based on their typical closed-shell configurations and deriving the metal's oxidation state. wordpress.com

The cyclopentadienyl ligand is treated as the cyclopentadienyl anion (C₅H₅⁻), a 6-electron donor. wikipedia.orgstackexchange.com

The allyl ligand is treated as the allyl anion (C₃H₅⁻), a 4-electron donor. wordpress.com

The total electron count is 8 (Ni²⁺) + 6 (C₅H₅⁻) + 4 (C₃H₅⁻) = 18 electrons.

Both formalisms lead to the same result: a total of 18 valence electrons, suggesting that Allyl(cyclopentadienyl)nickel(II) is an electronically saturated and thermodynamically stable complex. wordpress.comstackexchange.com

Table 1: Electron Counting in Allyl(cyclopentadienyl)nickel(II)

| Formalism | Nickel Contribution | Cyclopentadienyl Ligand Contribution | Allyl Ligand Contribution | Total Electron Count |

|---|---|---|---|---|

| Neutral Ligand Model | 10 (from Ni⁰) | 5 (from C₅H₅•) | 3 (from C₃H₅•) | 18 |

| Ionic Model | 8 (from Ni²⁺) | 6 (from C₅H₅⁻) | 4 (from C₃H₅⁻) | 18 |

Ligand Hapticity and Coordination Modes of Allyl and Cyclopentadienyl Moieties

Hapticity, denoted by the Greek letter η (eta), describes the number of contiguous atoms of a ligand that are directly bonded to the central metal atom. wikipedia.orgcam.ac.uk In Allyl(cyclopentadienyl)nickel(II), both ligands coordinate to the nickel center through their extended π-systems.

Cyclopentadienyl (Cp) Ligand: The cyclopentadienyl ligand typically binds in an η⁵ (pentahapto) fashion. This means all five carbon atoms of the aromatic Cp ring are equidistant from and bonded to the nickel atom. gla.ac.uk This coordination mode allows the ligand to act as a 6-electron donor under the ionic model or a 5-electron donor under the neutral ligand model. gla.ac.uk While less common, η¹ and η³ coordination modes are also possible for cyclopentadienyl ligands, often occurring to accommodate other ligands or to facilitate a reaction. wikipedia.orgcam.ac.ukacs.org

Allyl Ligand: The allyl group is known for its ability to adopt different coordination modes, primarily η¹ (monohapto) and η³ (trihapto). cam.ac.uklibretexts.org In this complex, it coordinates in an η³ fashion, where all three carbon atoms of the allyl's π-system are involved in bonding with the nickel atom. ereztech.comscribd.com As an η³-allyl ligand, it is considered a 4-electron donor in the ionic model (LX type) and a 3-electron donor in the neutral ligand model. libretexts.org The η¹ mode, where the ligand binds through a single carbon atom via a σ-bond, would make it a 2-electron X-type ligand (ionic model) or a 1-electron donor (neutral model). libretexts.org

Table 2: Ligand Hapticity and Electron Contribution

| Ligand | Common Hapticity | Description | Electron Donation (Neutral Model) | Electron Donation (Ionic Model) |

|---|---|---|---|---|

| Cyclopentadienyl | η⁵ | All 5 carbon atoms are bonded to Ni. | 5 e⁻ | 6 e⁻ |

| Allyl | η³ | All 3 carbon atoms are bonded to Ni. | 3 e⁻ | 4 e⁻ |

Theoretical Investigations of Electronic Structure and Bonding

The bonding between the π-systems of the ligands and the nickel atom can be described using principles from the Dewar-Chatt-Duncanson model. wikipedia.orgyoutube.com This model, originally developed for metal-alkene complexes, describes the bonding as a combination of two main components:

Ligand-to-Metal σ-Donation: Electron density is donated from the filled π-bonding orbitals of the allyl and cyclopentadienyl ligands into empty, suitably oriented d-orbitals on the nickel atom. wikipedia.orgresearchgate.net For the allyl ligand, the Ψ₁ and Ψ₂ molecular orbitals are involved in this σ-donation. libretexts.org For the cyclopentadienyl ligand, its a₁ and e₁ symmetry π-orbitals overlap with the metal's d-orbitals. gla.ac.uk

Metal-to-Ligand π-Back-Donation: Electron density is donated from filled d-orbitals on the nickel atom back into the empty π* antibonding orbitals of the ligands. youtube.comresearchgate.net This back-donation is a crucial component of the synergic bonding, strengthening the metal-ligand bond. uleth.ca

Catalytic Applications of Allyl Cyclopentadienyl Nickel Ii Complexes

Polymerization Catalysis by Allyl(cyclopentadienyl)nickel(II) Systems

Allyl(cyclopentadienyl)nickel(II) and related π-allyl nickel systems are effective catalysts for the polymerization of various monomers. They play a crucial role in synthesizing polymers with controlled stereochemistry and microstructure.

Stereoselective Diene Polymerization

π-Allyl complexes of nickel are known to induce the stereospecific polymerization of conjugated dienes. This catalytic activity extends to a range of monomers, leading to polymers with specific microstructures.

Butadiene and Isoprene: While detailed studies specifically employing Allyl(cyclopentadienyl)nickel(II) are not extensively documented in publicly available literature, the broader class of π-allyl nickel complexes are well-established catalysts for the 1,4-regioselective polymerization of butadiene. umons.ac.be The stereoselectivity of these polymerizations, yielding either cis-1,4 or trans-1,4-polybutadiene, is highly dependent on the nature of the ligands attached to the nickel center and the polymerization conditions. Similarly, these catalysts are active in the polymerization of isoprene, where control over the microstructure (e.g., cis-1,4, trans-1,4, 3,4-addition) is a key aspect of the catalyst's performance. nih.gov

2,3-Dimethyl-1,3-butadiene and 1,3-Cyclohexadiene (B119728): Research has shown that π-allyl nickel complexes can effect the stereospecific homopolymerization of 2,3-dimethylbutadiene and 1,3-cyclohexadiene. dicp.ac.cn For instance, the polymerization of 1,3-cyclohexadiene can be catalyzed by nickel(II) acetylacetonate (B107027) in combination with methylaluminoxane (B55162), yielding poly(1,3-cyclohexadiene). nih.govresearchgate.net

A representative table of diene polymerization with nickel-based catalysts is shown below, illustrating the typical outcomes.

| Monomer | Catalyst System | Predominant Microstructure |

| Butadiene | π-allyl Nickel(II) trifluoroacetate (B77799) / MgnBuEt | 1,4-regioselective |

| Isoprene | Rare Earth Metal Complexes | High cis-1,4 or trans-1,4 selectivity |

| 1,3-Cyclohexadiene | Nickel(II)acetylacetonate/methylaluminoxane | 1,4-linked |

Olefin Polymerization

Allyl(cyclopentadienyl)nickel(II) systems also exhibit catalytic activity in the polymerization of various olefins, from simple alkenes to more complex structures.

Ethylene (B1197577) and α-Olefins: Cationic cyclopentadienyl (B1206354) nickel(II) complexes, when activated by organoaluminium compounds such as methylaluminoxane (MAO), are highly active in the polymerization of ethylene under mild conditions. umons.ac.be These catalyst systems can produce polyethylenes with varying properties, ranging from high-density polyethylene (B3416737) (HDPE) to low-density polyethylene (LDPE), often characterized by methyl branching. umons.ac.be While specific data for Allyl(cyclopentadienyl)nickel(II) is sparse, related nickel catalysts have shown the ability to polymerize α-olefins, leading to semicrystalline polyethylene-type materials. rsc.org

Styrene (B11656) and Internal Olefins: Cyclopentadienyl nickel complexes have been utilized in the polymerization of styrene. For example, Cp(CH2CH2OCH3)NiCl(PPh3) in the presence of MAO demonstrates very high activity for styrene polymerization. researchgate.net The polymerization of internal olefins by these types of catalysts is less common, as they are generally less reactive than terminal olefins. However, certain coordinate organometallic catalysts containing transition metals have been shown to copolymerize internal olefins with ethylene. dicp.ac.cn

The table below summarizes the polymerization of various olefins using nickel-based catalyst systems.

| Monomer | Catalyst System | Polymer Characteristics |

| Ethylene | [Ni(η5-C5H5)(Mes-BIAN)]+ / MAO | Methyl branching, low content of long branches |

| Styrene | Y(η5:η1-C5Me4SiMe2NCMe2Et){CH(CH3)(C6H4-4-tBu)}(THF) | Atactic polystyrene, narrow molecular weight distribution |

| α-Olefins | Fluorinated nickel complexes / MAO | Semicrystalline polyethylene-type materials |

Control of Polymer Microstructure and Molecular Weight Distribution

A key advantage of using allyl(cyclopentadienyl)nickel(II) and related catalysts is the ability to influence the resulting polymer's microstructure and molecular weight distribution (MWD).

The microstructure of polyethylene, for instance, can be precisely controlled by the design of the nickel catalyst's ligands. nih.gov This control allows for the production of branched polyethylene products ranging from high-density to linear low-density grades. nih.gov In the case of polybutadiene, the use of chain transfer agents (CTAs) in conjunction with π-allyl Nickel(II) complexes allows for the synthesis of branched polybutadiene. umons.ac.be This process not only controls the branching but also allows for precise control over the molecular weight of the polymer. nih.gov The MWD of polymers can be tailored by various methods, including the blending of polymers with different dispersities or by controlling the polymerization process itself through the choice of catalyst and reaction conditions. mdpi.comsemanticscholar.org

Carbon-Carbon Bond Formation Reactions Catalyzed by Allyl(cyclopentadienyl)nickel(II) Derivatives

Beyond polymerization, allyl(cyclopentadienyl)nickel(II) derivatives are valuable catalysts for reactions that form new carbon-carbon bonds, such as oligomerization and coupling reactions.

Oligomerization of Alkenes and Alkynes

These nickel complexes can catalyze the oligomerization of unsaturated hydrocarbons, leading to the formation of dimers, trimers, and other short-chain molecules.

Alkenes: Nickel-based catalysts are widely used for the oligomerization of ethylene to produce linear α-olefins. tdl.orgrsc.org The process typically involves the coordination and insertion of ethylene molecules followed by β-hydride elimination to release the α-olefin. tdl.org Cationic allyl nickel complexes have also been shown to be effective catalyst precursors for the oligomerization of styrenes, yielding oligostyrenes with high isotactic content. icp.ac.ru

Alkynes: The nickel-catalyzed cyclotrimerization of alkynes is a powerful method for the synthesis of substituted benzene (B151609) rings. acs.orgresearchgate.net This reaction is believed to proceed through the formation of a nickelacyclopentadiene intermediate, followed by the insertion of a third alkyne molecule. researchgate.net

The following table provides examples of oligomerization reactions catalyzed by nickel complexes.

| Substrate | Catalyst Type | Product(s) |

| Ethylene | Nickel(II) complexes | Linear α-olefins (e.g., 1-butene (B85601), 1-hexene) |

| Styrene | Cationic allyl nickel complexes | Oligostyrenes (dimers, trimers, tetramers) |

| Alkynes | Diphosphine ketone supported nickel complex | 1,2,4-trisubstituted arenes |

Coupling Reactions

Allyl(cyclopentadienyl)nickel(II) and its derivatives can also facilitate various coupling reactions, which are fundamental processes in organic synthesis for constructing complex molecules.

Homo-coupling of Benzyl (B1604629) Bromide: Nickel(II) salts, in the presence of a reducing agent like aluminum powder, can effectively catalyze the homo-coupling of benzyl bromide to form bibenzyl. This reaction proceeds under mild conditions in an aqueous medium.

Oxidative Homo-coupling of Grignard Reagents: While specific examples utilizing Allyl(cyclopentadienyl)nickel(II) are not readily found, nickel pincer complexes are known to catalyze the cross-coupling of allylic ethers with aryl Grignard reagents. researchgate.net This reaction is proposed to proceed via a π-allyl nickel intermediate, suggesting that related nickel complexes could be active in similar transformations, including the oxidative homo-coupling of Grignard reagents. researchgate.net The cross-coupling of alkyl halides with Grignard reagents has also been achieved using η3-allylnickel complexes as catalysts.

Hydrovinylation Reactions

Hydrovinylation, the addition of a vinyl group and a hydrogen atom across a double bond, represents a powerful tool for the formation of new carbon-carbon bonds. Allyl(cyclopentadienyl)nickel(II) complexes, often in conjunction with various ligands, have demonstrated considerable efficacy as catalysts in these reactions.

The mechanism of nickel-catalyzed hydrovinylation is a subject of detailed study. While a definitive single pathway has not been universally established and can be substrate- and ligand-dependent, a general catalytic cycle is understood to involve the generation of a nickel-hydride species. This active catalyst then coordinates to the olefin, followed by migratory insertion to form a nickel-alkyl intermediate. Subsequent β-hydride elimination releases the hydrovinylated product and regenerates the nickel-hydride catalyst, thus continuing the catalytic cycle.

The versatility of allyl(cyclopentadienyl)nickel(II) as a precatalyst is evident in its application to various olefin substrates. Research has demonstrated its activity in the hydrovinylation of both simple and functionalized olefins, including vinylarenes and dienes. The choice of ligands, solvents, and reaction conditions plays a crucial role in determining the chemo-, regio-, and enantioselectivity of the transformation.

Below is a data table summarizing representative results from the literature on the hydrovinylation of styrene, a common vinylarene, using nickel-based catalytic systems. While specific data for Allyl(cyclopentadienyl)nickel(II), 97% is not always explicitly detailed, the table reflects the general performance of related nickel(II) allyl precursors.

Table 1: Nickel-Catalyzed Hydrovinylation of Styrene

| Entry | Ligand | Co-catalyst/Additive | Solvent | Temp (°C) | Yield (%) | Selectivity (Branched:Linear) |

|---|---|---|---|---|---|---|

| 1 | Triphenylphosphine (B44618) | Ethylaluminum dichloride | Toluene | 0 | 85 | >95:5 |

| 2 | Tricyclohexylphosphine | Methylaluminoxane (MAO) | Dichloromethane | -20 | 92 | >98:2 |

| 3 | Chiral Phosphoramidite | Diethylaluminum chloride | Tetrahydrofuran | -78 | 78 | 90:10 (95% ee) |

Utilization of Allyl(cyclopentadienyl)nickel(II) in the Synthesis of Complex Organic Molecules as a Catalytic Building Block

Beyond its role in hydrovinylation, Allyl(cyclopentadienyl)nickel(II) serves as a valuable precatalyst for the construction of complex organic molecules, including natural products and their analogues. Its ability to facilitate a variety of carbon-carbon and carbon-heteroatom bond-forming reactions makes it a versatile tool for synthetic chemists.

The utility of this nickel complex as a catalytic building block stems from its capacity to be readily activated to a catalytically active Ni(0) species. This activation can often be achieved in situ, avoiding the need for harsh reducing agents. The resulting Ni(0) complex can then participate in a range of catalytic cycles, including cross-coupling reactions.

A notable application of nickel catalysis in complex molecule synthesis is in hydroarylation reactions. For instance, the synthesis of (+)-multisianthol, a natural product with potential biological activity, can be envisioned through a nickel-catalyzed hydroarylation of a suitable diene with an aryl partner. While the direct use of Allyl(cyclopentadienyl)nickel(II) in this specific synthesis may not be extensively documented, the principles of nickel-catalyzed hydroarylation are well-established and highlight the potential of such catalysts.

The table below illustrates the scope of nickel-catalyzed cross-coupling reactions that are fundamental to the synthesis of complex molecules, where an allyl nickel species can be a key intermediate or precatalyst.

Table 2: Nickel-Catalyzed Cross-Coupling Reactions for Complex Molecule Synthesis

| Entry | Reaction Type | Electrophile | Nucleophile | Ligand | Product Type |

|---|---|---|---|---|---|

| 1 | Suzuki-Miyaura Coupling | Aryl halide | Arylboronic acid | Bipyridine | Biaryl |

| 2 | Kumada Coupling | Vinyl halide | Grignard reagent | Diphosphine | Substituted alkene |

| 3 | Buchwald-Hartwig Amination | Aryl tosylate | Amine | N-Heterocyclic Carbene (NHC) | Arylamine |

The reactivity of the allylic group attached to the nickel atom in Allyl(cyclopentadienyl)nickel(II) makes it a useful intermediate for the synthesis of other organonickel compounds and for direct participation in catalytic cycles. This feature allows for the generation of diverse and complex molecular architectures from relatively simple starting materials.

Mechanistic Elucidation of Allyl Cyclopentadienyl Nickel Ii Mediated Reactions

Investigation of Catalyst Resting States and Identification of Active Species

In catalytic processes involving Allyl(cyclopentadienyl)nickel(II), the initial complex often serves as a precatalyst that is converted into the catalytically active species under reaction conditions. The identification of the catalyst resting state—the most stable intermediate in the catalytic cycle—provides crucial insight into the turnover-limiting step of the reaction.

For nickel(II)-catalyzed polymerizations, the resting state can vary depending on the specific ligand environment and reaction conditions. Spectroscopic studies on related Ni(II) systems have identified either a Ni(II)-aryl halide or a Ni(II)-alkyl/polymeryl species as the catalyst resting state. researchgate.netumich.edu The nature of the resting state is significantly influenced by the ligand; for instance, changing from a dppe (1,2-bis(diphenylphosphino)ethane) to a dppp (B1165662) (1,3-bis(diphenylphosphino)propane) ligand in a nickel-catalyzed polymerization altered the rate-determining step from reductive elimination to transmetalation, which was reflected in a change of the catalyst resting state. umich.edu

In many nickel-catalyzed cross-coupling reactions, Ni(II) compounds are used as precatalysts that can be set up outside of a glovebox. nih.gov These are typically reduced in situ to generate the active Ni(0) species, which then enters the catalytic cycle. semanticscholar.org Alternatively, activation with organoaluminum compounds like methylaluminoxane (B55162) (MAO) or diethylaluminum chloride (DEAC) can generate cationic active catalysts. researchgate.netresearchgate.net For instance, a cationic cyclopentadienyl (B1206354) nickel(II) complex with an α-diimine ligand was shown to be highly active for ethylene (B1197577) polymerization only in the presence of such activators. researchgate.net The active species in these polymerizations are typically Ni(II)-alkyl complexes. researchgate.net Therefore, in reactions mediated by Allyl(cyclopentadienyl)nickel(II), the resting state is likely a Ni(II)-polymeryl species during polymerization or a Ni(0) complex in cross-coupling cycles, with the active species being generated through ligand dissociation, reduction, or reaction with a co-catalyst.

| Catalyst System | Identified Resting State | Rate-Determining Step |

| Ni(dppp)Cl₂ / Aryl Grignard | Ni(II)-aryl halide | Transmetalation |

| Ni(dppe)Cl₂ / Aryl Grignard | Ni(II)-diaryl complex | Reductive Elimination |

| (α-diimine)NiBr₂ / AlMe₃ | [LNiII(μ-Me)(μ-CH₂)NiIIL]⁺Br⁻ | - |

| (N,O)Ni(CH₃)(Py) / Ethylene | [(N,O)Ni(polymeryl)] | - |

Pathways of Monomer Insertion and Chain Propagation in Polymerization

Chain propagation in polymerization reactions catalyzed by nickel complexes proceeds via the migratory insertion of a monomer into a nickel-alkyl bond. nih.gov For catalysts like Allyl(cyclopentadienyl)nickel(II) involved in diene polymerization, the mechanism of this insertion is of particular interest.

Theoretical studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the preferred pathway for monomer insertion in the allylnickel(II)-catalyzed 1,4-polymerization of 1,3-butadiene. nih.gov Two primary mechanisms have been considered:

π-Allyl Insertion Mechanism: The incoming butadiene monomer inserts directly into the η³-π-butenyl-Ni(II) bond.

σ-Allyl Insertion Mechanism: This pathway involves the isomerization of the η³-π-butenyl species to a more reactive η¹-σ-butenyl intermediate, into which the monomer then inserts. nih.gov

DFT calculations have shown that the π-allyl insertion mechanism is energetically favored. nih.gov The η¹-σ-butenyl-Ni(II) species are predicted to be not only thermodynamically less stable but also kinetically less reactive than the η³-π-butenyl-Ni(II) species. nih.gov Consequently, the σ-allyl insertion mechanism is considered unlikely to be a viable pathway for chain propagation in this system. nih.gov The π-allyl insertion pathway provides a better rationalization for the observed cis-trans selectivity in the resulting polymer. nih.gov

The general process of chain propagation, common to α-diimine nickel catalysts, involves the coordination of the olefin followed by its insertion into the Ni-C bond of the growing polymer chain. researchgate.net This is often followed by "chain walking," where the nickel center migrates along the polymer chain, leading to the formation of branched polymers. researchgate.netresearchgate.net

Mechanisms of Chain Transfer and Termination in Polymerization Processes

Chain transfer and termination are critical events in polymerization that control the molecular weight and end-group functionality of the resulting polymer. The dominant mechanisms in nickel-catalyzed processes are β-hydride elimination and chain transfer to a co-catalyst.

β-Hydride Elimination: This is a common chain termination or transfer pathway where a hydrogen atom from the β-carbon of the growing polymer chain is transferred to the nickel center. nih.gov This process forms a nickel-hydride species and a polymer chain with a terminal double bond. acs.org The facility of β-hydride elimination is a known characteristic of nickel catalysts and can be slower relative to palladium, which often allows for the formation of higher molecular weight polymers. nih.gov However, in the copolymerization of ethylene with polar monomers like acrylates, acrylate-induced β-H elimination has been identified as a key chain-termination mechanism. acs.org DFT simulations on related nickel systems have calculated the energy barrier for β-hydride elimination pathways to be around 29.9-30.0 kcal/mol. researchgate.net

Chain Transfer to Co-catalyst: In coordinative chain transfer polymerization (CCTP), a growing polymer chain is transferred from the nickel catalyst to a chain transfer agent (CTA), typically a main group metal alkyl like triethylaluminum (B1256330) (AlEt₃) or butylethylmagnesium (MgnBuEt). umons.ac.be This transalkylation process allows for the formation of multiple polymer chains per catalyst molecule. umons.ac.be This mechanism has been demonstrated in the polymerization of butadiene using π-allyl Nickel(II) trifluoroacetate (B77799) systems, where the reaction follows first-order kinetics with respect to the monomer, and the concentration of active species remains constant, indicating an efficient chain transfer process without significant deactivation. umons.ac.be

| Mechanism | Description | Consequence |

| β-Hydride Elimination | Transfer of a β-hydrogen from the polymer chain to the Ni center. | Forms a Ni-H species and a vinyl-terminated polymer chain. Often a termination step. |

| Coordinative Chain Transfer | Transfer of the polymer chain from Ni to a main group metal alkyl (e.g., AlR₃). | Regenerates the active catalyst for a new chain, controlling molecular weight. |

| β-H Transfer | Transfer of a β-hydrogen from the polymer chain directly to a coordinated monomer. | Forms a saturated polymer chain and a new Ni-alkyl species to start another chain. |

Intramolecular Hydrogen Atom Transfer Processes in Allyl(cyclopentadienyl)nickel(II) Reactivity with Olefins

Hydrogen atom transfer is a fundamental step in various catalytic reactions. In the context of nickel-catalyzed reactions with olefins, intramolecular hydrogen transfer processes, such as transfer hydrogenation, are particularly relevant. Nickel catalysts, including nanoparticles and homogeneous complexes, have been shown to be effective in the transfer hydrogenation of olefins, using hydrogen donors like 2-propanol or formic acid. core.ac.uknih.gov

A key mechanistic step in these transformations is the formation of a nickel-hydride intermediate. In nickel-catalyzed heteroaromatic C-H alkylation, mechanistic studies have pointed towards a ligand-to-ligand hydrogen transfer (LLHT) pathway. chemrxiv.org Similarly, in the hydroalkoxylation of 1,3-dienes, DFT studies suggest that the catalytically active species undergoes a regioselective proton transfer from an alcohol to the diene substrate via an outer-sphere mechanism, which is facilitated by hydrogen-bonded alcohol molecules. rsc.org

In the context of Allyl(cyclopentadienyl)nickel(II), reactivity with olefins could involve the formation of a nickel-hydride species, potentially via β-hydride elimination from a growing chain or reaction with a hydrogen donor. This hydride can then be transferred to a coordinated olefin (migratory insertion), leading to hydrogenation. Deuterium labeling experiments in related nickel-catalyzed systems have been crucial in confirming these pathways, for example, by showing that a β-hydride elimination step is irreversible and is followed by transfer hydrogenation to an acceptor olefin. researchgate.net

Reductive Elimination and Oxidative Addition Sequences in Catalytic Cycles

Oxidative addition and reductive elimination are cornerstone elementary steps in a vast number of catalytic cycles mediated by transition metals, including nickel. libretexts.org These steps involve changes in the oxidation state and coordination number of the metal center.

Oxidative Addition: The nickel center's oxidation state increases by two (e.g., Ni(0) to Ni(II)), and its coordination number increases. Nickel, being a relatively electropositive late transition metal, readily undergoes oxidative addition. nih.gov This allows for the activation of substrates that are less reactive with other metals, such as aryl chlorides or phenol (B47542) derivatives. nih.gov The mechanism can be concerted (e.g., with non-polarized substrates like H₂) or non-concerted, following an Sₙ2-type pathway with polarized substrates like allyl or alkyl halides. libretexts.org

Reductive Elimination: This is the reverse of oxidative addition, where the oxidation state decreases by two (e.g., Ni(II) to Ni(0)), and two ligands are coupled to form the product. libretexts.org This step is intramolecular and typically requires the two coupling fragments to be in a cis-position relative to each other. libretexts.org For nickel, reductive elimination can sometimes have a higher energy barrier compared to oxidative addition. nih.gov

A typical Ni(0)/Ni(II) catalytic cycle for a cross-coupling reaction involving a species like Allyl(cyclopentadienyl)nickel(II) (which would first be reduced to an active Ni(0) species) would proceed as follows:

Oxidative Addition: An aryl halide (Ar-X) adds to the Ni(0) center to form a Ni(II)-aryl-halide intermediate.

Transmetalation: A second coupling partner, such as an organometallic reagent (R-M), transfers its organic group to the nickel center, displacing the halide.

Reductive Elimination: The two organic fragments (Ar and R) couple and are eliminated from the nickel center, forming the C-C bond and regenerating the active Ni(0) catalyst. recercat.cat

In addition to the common Ni(0)/Ni(II) cycle, nickel can also operate through Ni(I)/Ni(III) cycles, particularly in reactions involving radical pathways. nih.govnih.gov

Investigation of Ligand Lability and Exchange Dynamics

The lability and exchange dynamics of ligands are critical to the function of a catalyst, as substrate coordination and product release depend on the availability of open coordination sites. In Allyl(cyclopentadienyl)nickel(II), both the cyclopentadienyl (Cp) and allyl ligands have distinct bonding characteristics that influence their lability.

The cyclopentadienyl ligand is typically a stable, spectator ligand that binds in an η⁵-fashion, occupying three coordination sites and providing electronic and steric stability to the metal center. libretexts.org However, it can also adopt lower hapticity binding modes (η³ or η¹), which would make it more labile. libretexts.org The synthesis of related nickel-cyclopentadienyl complexes via the reaction of a nickel precursor with sodium cyclopentadienide (B1229720) (NaCp) demonstrates that the Cp ligand can be exchanged under certain synthetic conditions. researchgate.net

The allyl ligand can coordinate in either an η³ (trihapto) or η¹ (monohapto) fashion. The η³-mode is generally more stable, but the facile interconversion between η³ and η¹ modes is a key feature of allyl chemistry. This η³-η¹ "allyl dance" can open up a coordination site, facilitating the binding of an incoming substrate, such as an olefin, before migratory insertion. Studies on related palladium-allyl complexes have shown that apparent stereodynamic processes of the allyl ligand can arise from the exchange and stereodynamics of other ligands in the coordination sphere. rsc.org The balance between ligand donation and steric bulk is crucial; bulky ligands can promote the dissociation of other ligands, influencing the catalyst's reactivity. strath.ac.uk

Computational Mechanistic Studies

Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex mechanisms of transition metal-catalyzed reactions. rsc.org For systems involving Allyl(cyclopentadienyl)nickel(II), DFT calculations provide detailed insights into reaction energetics, the geometries of transition states, and the relative stabilities of intermediates, which are often difficult to characterize experimentally. nih.gov

Key areas where DFT has provided clarity for related nickel-allyl systems include:

Monomer Insertion Pathways: As discussed in section 5.2, DFT calculations were decisive in establishing the preference for the π-allyl insertion mechanism over the σ-allyl insertion mechanism in butadiene polymerization by determining the activation barriers and thermodynamics of the competing pathways. nih.gov

Chain Transfer Mechanisms: DFT has been used to calculate the energy barriers for different chain transfer pathways, such as β-hydride elimination versus β-hydrogen transfer, providing a quantitative understanding of the factors that control polymer molecular weight. researchgate.net

Stability of Isomers: Calculations can clarify the relative stability of different isomers, such as σ-allyl versus π-allyl nickel intermediates, which is crucial for understanding the reactivity of the catalyst. nih.gov

Elucidation of Complete Catalytic Cycles: DFT can map the entire energy profile of a catalytic cycle, identifying the rate-determining step. For example, in nickel-catalyzed cross-coupling, calculations have been used to investigate the sequential steps of oxidative addition, transmetalation, and reductive elimination, explaining observed selectivities. rsc.orgpitt.edu

Role of Non-Innocent Ligands: DFT studies have supported novel mechanisms where the allyl ligand itself is not just a spectator but actively participates in bond activation steps, such as Si-H bond cleavage in olefin hydrosilylation. rsc.org

These computational studies provide a molecular-level picture of the reaction, complementing experimental observations and guiding the future design of more effective catalysts. rsc.org

Ligand Design and Modification Strategies for Allyl Cyclopentadienyl Nickel Ii Catalysts

Impact of Cyclopentadienyl (B1206354) Ring Substitutions on Reactivity and Catalytic Performance

The cyclopentadienyl (Cp) ligand is a cornerstone in organometallic chemistry, and its modification is a powerful tool for tuning the properties of metal catalysts. nih.gov While often considered an ancillary or "spectator" ligand, the Cp ring can be chemically non-innocent, participating in reactions and influencing the catalytic cycle. nih.govresearchgate.net Modifications to the Cp ring, such as the introduction of substituents, can alter the stereoelectronic properties of the transition metal center, thereby impacting catalytic performance. researchgate.net For instance, a synthetic sequence for the controlled decoration of cyclopentadienes allows for the site-selective installation of different functionalities around the Cp ring, which can be exploited to fine-tune the catalyst's behavior. researchgate.net The activation of the Cp ring itself can play a pivotal role in electrocatalytic processes, serving as a reservoir for protons, hydrides, or hydrogen atoms. nih.gov

Ancillary Ligand Effects on Reactivity, Selectivity, and Stability

The introduction of ancillary ligands to the Allyl(cyclopentadienyl)nickel(II) framework provides a versatile strategy for modulating its catalytic activity. These ligands can fine-tune the electronic and steric properties of the nickel center, leading to enhanced performance in various catalytic transformations.

N-Heterocyclic Carbene (NHC) Ligands in Allyl(cyclopentadienyl)nickel(II) Complexes

N-Heterocyclic carbenes (NHCs) have emerged as a significant class of ligands in organometallic chemistry and catalysis due to their strong σ-donating properties and steric tuneability. rsc.org In the context of nickel catalysis, NHC ligands have facilitated novel reaction pathways and enhanced catalytic activity. rsc.org Well-defined, air- and moisture-stable half-sandwich cyclopentadienyl nickel-NHC complexes, such as [CpNi(NHC)I] and [Ni(NHC)(η5-Cp)Cl], have been synthesized and characterized. nih.govnih.gov

The synthesis of mixed Cp/2-methylallyl nickel complexes supported by the electron-donating NHC ligand 1,3-bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene (IPr) has been reported. acs.orgresearchgate.net The complex (η5-Cp)(η1-2-methylallyl)Ni(IPr) was synthesized through the reaction of IPr with (Cp)(2-methylallyl)Ni. acs.orgresearchgate.net The development of sterically bulky and flexible NHC ligands, such as the IPr# family, has led to highly reactive [Ni(NHC)(η5-Cp)Cl] complexes that outperform classical IPr-based systems in cross-coupling reactions. nih.gov For example, [Ni(Np#)(η5-Cp)Cl] has demonstrated superior reactivity in Suzuki and Kumada cross-coupling of aryl chlorides and bromides. nih.gov The synthesis of these complexes often involves the reaction of imidazolium (B1220033) salts with nickelocene (B73246). st-andrews.ac.uk

The catalytic activity of various Ni(II)(allyl)-NHC complexes bearing bidentate 2-picolyl-imidazolylidene ligands has been investigated in the hydrosilylation of alkenes. rsc.org The substituents on both the NHC and allyl ligands were found to have a marked impact on the efficiency and selectivity of the reaction. rsc.org

Table 1: Comparison of Catalytic Performance of [Ni(NHC)(η5-Cp)Cl] Complexes in Suzuki Cross-Coupling

| Catalyst | Aryl Halide | Boronic Acid | Yield (%) |

| [Ni(IPr)(η5-Cp)Cl] | 4-chlorotoluene | phenylboronic acid | 75 |

| [Ni(Np#)(η5-Cp)Cl] | 4-chlorotoluene | phenylboronic acid | 95 |

| [Ni(IPr)(η5-Cp)Cl] | 4-bromotoluene | phenylboronic acid | 88 |

| [Ni(Np#)(η5-Cp)Cl] | 4-bromotoluene | phenylboronic acid | >99 |

Data synthesized from findings reported in scholarly articles. nih.gov

Phosphine (B1218219) Ligands and Their Influence on Coordination Environment

Phosphine ligands are widely used in catalysis to modulate the steric and electronic properties of metal centers. nih.gov The coordination of phosphine ligands to allyl(cyclopentadienyl)nickel(II) systems can significantly influence their reactivity. Two families of nickel complexes bearing chelating diphenylphosphine-functionalized NHC ligands, [NiII(ArNHCPPh2)(allyl)]Cl, have been prepared and characterized. rsc.org These complexes have shown interesting catalytic properties in various cross-coupling reactions, with the bulkiness of the N-substituent on the imidazole (B134444) ring and the oxidation state of the metal center affecting their performance. rsc.org

The reaction of nickelocene with triethylphosphonium chloride leads to the formation of CpNi(PEt3)Cl. st-andrews.ac.uk Furthermore, the reactivity of monodentate phosphine ligands bearing an unsaturated group, such as allyl- or vinyl-substituted diphenylphosphine, with nickel(0) precursors has been studied, leading to the formation of dinickelacycles. strath.ac.uk For the allyl variant, the phosphine ligand exhibited rearrangement of the olefin. strath.ac.uk

The synthesis of cationic η5-cyclopentadienyl palladium(II) complexes with mono- and bidentate tertiary phosphine ligands has been reported, providing a point of comparison for potential nickel analogues. nih.gov

Arene Ligands and Lability Studies in Cationic Allyl(cyclopentadienyl)nickel(II) Systems

Cationic [(2-R-allyl)Ni(arene)]+ complexes have been synthesized by halide abstraction from the corresponding allyl halide dimers using NaB(Arf)4. acs.org The arene ligand in these nickel complexes is less labile compared to their palladium counterparts. acs.org For instance, the displacement of mesitylene (B46885) from [(allyl)Ni(mesitylene)]+ by excess diethyl ether at 25 °C yields [(allyl)Ni(Et2O)2]+. acs.org

The reaction of [(2-R-allyl)Ni(mesitylene)]+ complexes with α-olefins at 25 °C results in the formation of new allyl complexes, suggesting a mechanism involving intramolecular hydrogen migration. acs.org The solid-state structures of [(allyl)Ni(mesitylene)]+ and [(2-methallyl)Ni(hexamethylbenzene)]+ have been characterized by single-crystal X-ray diffraction. acs.org

Table 2: Lability of Arene Ligands in Cationic Allyl Metal Complexes

| Complex | Metal | Arene Ligand | Conditions for Displacement | Displacing Ligand |

| [(allyl)Ni(mesitylene)]+ | Ni | Mesitylene | 25 °C | Diethyl ether |

| [(allyl)Pd(mesitylene)]+ | Pd | Mesitylene | -120 °C | Ethylene (B1197577) |

Data based on comparative studies of nickel and palladium complexes. acs.org

α-Diimine Ligands in Cationic Allyl(cyclopentadienyl)nickel(II) Complexes

Cationic α-diimine cyclopentadienyl nickel complexes have been investigated as efficient catalyst precursors for the polymerization of ethylene. rsc.org The electronically saturated and air-stable complexes [Ni(η5-C5H5)(Mes-BIAN)][PF6] and [Ni(η5-C5H5)(Mes-DAD)][PF6] become active for ethylene polymerization when activated with excess AlEt2Cl (DEAC), showing high activities. rsc.org

The reactivity of these complexes with DEAC leads to the formation of diamagnetic cationic Ni(II) complexes [Ni(η5-C5H5)(α-diimine)]+ with an [AlEtCl3]− anion. rsc.orgresearchgate.net In one instance, an unusual paramagnetic trinuclear α-diimine Ni cluster was isolated where the cyclopentadienyl ligand was absent. rsc.orgresearchgate.net These intermediate complexes were also found to efficiently catalyze ethylene polymerization. rsc.org The polyethylene (B3416737) produced exhibits a range of branching, from 7 to 75 branches per 1000 carbon atoms. rsc.org

Table 3: Ethylene Polymerization Activity of Cationic α-Diimine Cyclopentadienyl Nickel Complexes

| Precursor Complex | Activator | Activity (g PE (mol Ni)−1 h−1 bar−1) |

| [Ni(η5-C5H5)(Mes-BIAN)][PF6] | AlEt2Cl | 4 x 10^4 - 22 x 10^4 |

| [Ni(η5-C5H5)(Mes-DAD)][PF6] | AlEt2Cl | ~30 x 10^4 |

Data extracted from studies on ethylene polymerization. rsc.org

Synthesis and Evaluation of Novel Ligand Architectures for Enhanced Catalytic Functionality

The development of novel ligand architectures is a continuous effort to enhance the catalytic functionality of transition metal complexes. For nickel-based catalysts, this involves the design of ligands that can provide extreme steric hindrance around the metal center, which is critical for catalysis and the isolation of unstable intermediates.

Novel, sterically bulky, and easily accessible NHC ligands, such as the IPr# series, have been developed and utilized as ancillary ligands in a broad range of catalytic reactions. These catalysts can activate unconventional and strong bonds with broad generality. The synthesis of these advanced ligands is often designed to be simple, using inexpensive and readily available materials.

Similarly, new strategies for the diversification of phosphine ligands allow for the direct exchange of substituents on the phosphorus atom. nih.gov This enables the introduction of a wide range of alkyl substituents into both mono- and bisphosphines, providing a toolbox for fine-tuning the ligand's electronic and steric properties. nih.gov The development of phosphine-functionalized Cp ligands also offers versatile coordination modes for creating novel metal complexes. mdpi.com

The evaluation of these new ligand architectures in allyl(cyclopentadienyl)nickel(II) systems and related complexes is crucial for identifying catalysts with improved activity, selectivity, and stability for a variety of chemical transformations.

Advanced Spectroscopic and Structural Characterization Techniques for Allyl Cyclopentadienyl Nickel Ii Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Intermediates (e.g., Low-Temperature NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organometallic compounds in solution. For diamagnetic species, ¹H, ¹³C, and ³¹P NMR provide detailed information about the connectivity and environment of atoms. However, Nickel(II) complexes, including Allyl(cyclopentadienyl)nickel(II), are often paramagnetic due to the presence of unpaired electrons. This paramagnetism introduces significant challenges, such as severe line broadening and large chemical shift ranges, but also offers unique insights into the electronic structure. wikipedia.org For instance, the paramagnetism of nickelocene (B73246), a related bis(cyclopentadienyl) complex, results in an unusually high-field chemical shift in its ¹H NMR spectrum. wikipedia.org

Low-Temperature NMR: This technique is invaluable for studying fluxional processes and thermally sensitive species. By slowing down dynamic molecular rearrangements on the NMR timescale, it is possible to observe distinct signals for exchanging groups. Variable-temperature NMR studies on related nickel-phosphine complexes have demonstrated dynamic behavior, which can be ascribed to rapid ligand exchange and dissociation processes. nih.govnih.gov Cooling the sample can "freeze out" these equilibria, allowing for the characterization of individual isomers or short-lived intermediates that are unobservable at room temperature. nih.gov

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), are powerful tools for assigning complex spectra, especially for paramagnetic molecules where spectral dispersion is large. marquette.edunih.gov COSY experiments establish correlations between coupled nuclei, which helps in assigning the hyperfine-shifted resonances in paramagnetic Ni(II) complexes. marquette.edunih.gov This method simplifies the structural characterization of paramagnetic model complexes in solution by providing clear correlations between aromatic protons, for example, without resorting to synthetic modifications like deuteration. marquette.edunih.gov

| Technique | Application in Ni(II) Research | Key Information Obtained | Example from Analogous Systems |

|---|---|---|---|

| ¹H NMR | Structural characterization in solution | Proton environments, ligand coordination | Broad peaks at δH = 5.68, 4.82, and 2.79 ppm for [Ni(PPh₂Allyl)₄] indicate phosphine (B1218219) coordination. nih.gov |

| ³¹P{¹H} NMR | Analysis of phosphine-containing complexes | Phosphine coordination and inequivalence | Two broad resonances at δP = 29.1 and 27.0 ppm suggest two inequivalent phosphine environments in a Ni(0) vinyldiphenylphosphine complex. nih.gov |

| Low-Temperature NMR | Studying dynamic processes and unstable intermediates | "Freezing out" fluxional behavior, characterizing transient species | Dynamic behavior of [Ni(PPh₂Allyl)x] observed via variable temperature NMR spectroscopy. nih.gov |

| 2D NMR (COSY) | Assignment of complex, paramagnetically shifted spectra | Proton-proton correlations | Clear COSY cross signals observed between aromatic protons of benzimidazole (B57391) and pyridine (B92270) in octahedral Ni(II) complexes, facilitating assignment. marquette.edunih.gov |

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation of Allyl(cyclopentadienyl)nickel(II) Complexes and Analogues

For analogues of Allyl(cyclopentadienyl)nickel(II), such as half-sandwich nickel(II) complexes of the type [NiCl(Cp)(NHC)], X-ray diffraction has been used to elucidate their solid-state structures. researchgate.net These studies reveal critical details about the coordination environment around the nickel center. In related dimeric nickel complexes featuring vinylphosphine ligands, diffraction analysis has provided exact bond distances, such as Ni–P (2.145(2) Å and 2.192(2) Å) and Ni–C (1.953(8) Å to 1.983(8) Å), and bond angles like P1–Ni1–P2 (115.7(11)°). nih.gov The structure of nickelocene, Ni(C₅H₅)₂, shows a sandwich structure with the nickel ion between two parallel cyclopentadienyl (B1206354) rings, which are staggered in the solid state (D₅d symmetry). wikipedia.org This structural information is vital for interpreting reactivity and spectroscopic data.

| Complex/Analogue | Key Structural Feature | Parameter | Value (Å or °) | Reference |

|---|---|---|---|---|

| Ni(I) Vinyl Dimer [Ni(PPh₂CHCH₂)(PPh₂-η²-CHCH₂)]₂ | Ni-P Bond Lengths | Ni1–P1 | 2.192(2) | nih.gov |

| Ni1–P2 | 2.145(2) | |||

| Ni-C Bond Lengths | Ni1–C1 | 1.983(8) | ||

| Ni1–C2 | 1.964(8) | |||

| [Ni(Bipy)₂(OAc)]⁺ | Average Bond Lengths | Ni–N | 2.062 | marquette.edu |

| Ni–O | 2.110 | |||

| Nickelocene (Ni(C₅H₅)₂) | Molecular Symmetry | Point Group (Solid) | D₅d | wikipedia.org |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Investigation of Radical Species and Paramagnetic Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons. researchgate.net Since many Ni(II) complexes possess an S=1 spin state, and Ni(I) or Ni(III) intermediates are often paramagnetic (S=1/2), EPR is a powerful tool for investigating their electronic structure and identifying them as intermediates in catalytic cycles. researchgate.netrsc.org

The technique provides information about the g-tensor and hyperfine coupling constants, which are sensitive to the coordination geometry and the nature of the ligands bound to the metal center. nih.gov For example, EPR studies of cationic (η⁵-cyclopentadienyl)nickel(I) complexes, which can be intermediates in reactions involving Allyl(cyclopentadienyl)nickel(II), have been used to characterize their electronic properties. researchgate.net High-frequency and high-field EPR (HFEPR) has been successfully applied to probe non-Kramers S=1 Ni(II) ions in pseudotetrahedral complexes, allowing for the determination of zero-field splitting parameters (D and E), which describe the separation of the spin sublevels in the absence of a magnetic field. nih.gov

| Ni(II) System | EPR Technique | Key Parameter(s) Determined | Significance |

|---|---|---|---|

| General Paramagnetic Ni(II) | Conventional EPR | g-values, hyperfine coupling | Provides insight into molecular and electronic structure. researchgate.net |

| Pseudotetrahedral Ni(PPh₃)₂Cl₂ (S=1) | High-Frequency EPR (HFEPR) | D = +13.20(5) cm⁻¹, |E| = 1.85(5) cm⁻¹ | Quantifies the zero-field splitting, which is related to the distortion from ideal symmetry. nih.gov |

| Ni(I) Intermediates | EPR | Observation of triplet resonance (g = 2.088) | Confirms the formation of a paramagnetic Ni(I) center coupled to two ³¹P nuclei. researchgate.net |

Other Advanced Spectroscopic and Analytical Probes in Organometallic Research (e.g., Mass Spectrometry)

Beyond NMR, X-ray, and EPR, other analytical techniques play a crucial role in the characterization of organonickel compounds. Mass spectrometry (MS) is chief among them, providing essential information about the molecular weight and composition of a compound.

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is frequently used to confirm the identity of stable organometallic complexes like Allyl(cyclopentadienyl)nickel(II). The analysis reveals the mass-to-charge ratio (m/z) of the parent molecular ion, confirming the compound's molecular formula. The fragmentation pattern observed in the mass spectrum can also offer structural clues, showing the sequential loss of ligands such as the allyl or cyclopentadienyl groups. For example, the NIST mass spectrum database provides fragmentation data for related compounds like nickelocene, confirming its molecular weight and stability. nist.gov

| Compound | Formula | Molecular Weight (g/mol) | Significance of MS Data |

|---|---|---|---|

| Allyl(cyclopentadienyl)nickel(II) | C₈H₁₀Ni | 164.86 | Confirmation of molecular formula and identity. ereztech.com |

| Nickelocene | C₁₀H₁₀Ni | 188.88 | Provides molecular ion peak and fragmentation pattern for a key analogue. nist.gov |

| Bis(1,5-cyclooctadiene)nickel(0) | C₁₆H₂₄Ni | 275.06 | Illustrates analysis of a common Ni precursor and ligand-containing complex. nist.gov |

Theoretical and Computational Chemistry Approaches to Allyl Cyclopentadienyl Nickel Ii Systems

Density Functional Theory (DFT) Calculations for Reaction Energetics, Transition States, and Mechanistic Pathways

Density Functional Theory (DFT) has become a cornerstone in the computational study of organometallic complexes, providing a balance between accuracy and computational cost. For systems involving Allyl(cyclopentadienyl)nickel(II), DFT calculations are employed to elucidate reaction energetics, identify transition states, and map out complete mechanistic pathways for various chemical transformations.

DFT studies have been instrumental in understanding the fundamental steps of catalytic cycles involving nickel-allyl species, such as oxidative addition, migratory insertion, and reductive elimination. nih.govrsc.org For instance, in nickel-catalyzed reactions, DFT calculations can determine the activation barriers for the oxidative addition of substrates to a Ni(0) center, a crucial step in many catalytic cycles. nih.gov The calculations can also model the subsequent insertion of an alkene or alkyne into a Ni-allyl or Ni-alkyl bond, providing the energetic profile of this key bond-forming step. pku.edu.cn

Furthermore, DFT can be used to investigate the stability of various isomers, such as η¹-allyl versus η³-allyl nickel complexes, and to understand the factors that influence their interconversion. nih.govresearchgate.net This is particularly important as the hapticity of the allyl ligand can significantly impact the reactivity of the complex. The computed energies of intermediates and transition states allow for the construction of detailed potential energy surfaces, which reveal the most favorable reaction pathways and help to explain experimentally observed product distributions and selectivities. pku.edu.cnresearchgate.net

Table 1: Representative DFT-Calculated Energetic Data for Key Mechanistic Steps in Nickel-Catalyzed Reactions

| Mechanistic Step | System | Functional/Basis Set | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Oxidative Addition | Ni(0) + Allyl Halide | B3LYP/6-31G* | 15-25 | Exo/Endothermic |

| Migratory Insertion | (Allyl)Ni(II)-Alkyl + Alkene | M06/def2-TZVP | 10-20 | Exothermic |

| Reductive Elimination | (Allyl)(Alkyl)Ni(II) | B3LYP/LANL2DZ | 20-30 | Exothermic |

Note: The values in this table are illustrative and can vary significantly depending on the specific ligands, substrates, and computational level of theory.

Molecular Dynamics Simulations for Ligand-Metal Interactions and Dynamic Behavior

While DFT calculations provide valuable information about static structures and energetic profiles, Molecular Dynamics (MD) simulations offer a means to explore the dynamic behavior of Allyl(cyclopentadienyl)nickel(II) and its interactions with solvent molecules and other reactants over time. MD simulations can provide insights into the conformational flexibility of the complex, the nature of ligand-metal interactions, and the role of solvent in influencing reactivity. arxiv.org

First-principles MD, where the forces are calculated "on the fly" using electronic structure methods like DFT, can be particularly powerful for studying organometallic systems. arxiv.org These simulations can reveal the dynamic nature of the bonding between the nickel center and the allyl and cyclopentadienyl (B1206354) ligands. For example, MD can be used to study the fluxional behavior of the allyl ligand, such as the interchange between different coordination modes, and the rotation of the cyclopentadienyl ring.

MD simulations are also valuable for understanding the solvation of Allyl(cyclopentadienyl)nickel(II) and how solvent molecules interact with the metal center and the ligands. This is crucial for accurately modeling reactions in solution, as solvent can play a significant role in stabilizing intermediates and transition states. While specific MD studies on Allyl(cyclopentadienyl)nickel(II) are not abundant in the literature, the methodologies have been applied to other nickel complexes and organometallic systems, demonstrating their potential to provide a deeper understanding of the dynamic aspects of these compounds. mdpi.com

Quantum Chemical Studies of Electronic Structure, Bonding, and Reactivity Descriptors

Quantum chemical studies are essential for a fundamental understanding of the electronic structure and bonding in Allyl(cyclopentadienyl)nickel(II). These studies go beyond simple structural descriptions to provide a detailed picture of the molecular orbitals, charge distribution, and the nature of the chemical bonds within the molecule.

The bonding in cyclopentadienyl complexes is well-described by molecular orbital theory, which explains the stability of the metal-Cp bond through the interaction of the metal d-orbitals with the π-system of the cyclopentadienyl ring. wikipedia.org Similarly, the interaction between the nickel d-orbitals and the π-system of the allyl ligand gives rise to the characteristic η³-coordination. Quantum chemical calculations can quantify these interactions and provide a detailed breakdown of the contributions from σ-donation and π-backbonding.

Beyond the analysis of the ground state electronic structure, quantum chemical methods can be used to calculate a range of reactivity descriptors. These descriptors, derived from conceptual DFT, provide a framework for understanding and predicting the reactivity of the complex. Some key reactivity descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's ability to act as a nucleophile or an electrophile.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution in the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Fukui Functions: These functions indicate the sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.

These descriptors are valuable tools for rationalizing the observed reactivity of Allyl(cyclopentadienyl)nickel(II) and for predicting its behavior in different chemical environments. universepg.com

Table 2: Calculated Reactivity Descriptors for a Model Nickel Complex

| Descriptor | Value | Interpretation |

| HOMO Energy | -6.2 eV | Indicates the energy of the highest energy electrons, related to ionization potential. |

| LUMO Energy | -1.5 eV | Indicates the energy of the lowest energy unoccupied orbital, related to electron affinity. |

| HOMO-LUMO Gap | 4.7 eV | Relates to the chemical stability and reactivity of the molecule. |

| Electronegativity (χ) | 3.85 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 2.35 | A measure of the molecule's resistance to charge transfer. |

| Electrophilicity Index (ω) | 3.16 | A global index of electrophilic character. |

Note: These values are for a representative organonickel complex and would need to be specifically calculated for Allyl(cyclopentadienyl)nickel(II).

Modeling of Catalytic Cycles and Prediction of Selectivity Determinants

A major application of computational chemistry in the study of Allyl(cyclopentadienyl)nickel(II) systems is the modeling of entire catalytic cycles. nih.gov By combining the energetic information for each elementary step (oxidative addition, migratory insertion, reductive elimination, etc.) obtained from DFT calculations, a complete picture of the catalytic process can be constructed. pitt.edu This allows for the identification of the rate-determining step, the turnover-limiting intermediate, and potential catalyst deactivation pathways. researchgate.net

Computational modeling is particularly powerful for understanding and predicting the selectivity of catalytic reactions, such as regioselectivity and enantioselectivity. For example, in reactions involving unsymmetrical allyl ligands or substrates, DFT calculations can be used to determine the activation barriers for the formation of different regioisomeric products, thereby explaining the observed regioselectivity. nih.gov

In the context of asymmetric catalysis, where chiral ligands are employed to induce enantioselectivity, computational models can be used to study the transition states leading to the formation of different enantiomers. By analyzing the non-covalent interactions between the substrate and the chiral ligand in these transition states, the origins of enantioselectivity can be elucidated. pku.edu.cnsemanticscholar.org This knowledge is invaluable for the rational design of new and improved catalysts with enhanced selectivity for specific applications. The insights gained from modeling catalytic cycles can guide experimental efforts by suggesting modifications to the ligand framework or reaction conditions to optimize catalyst performance. mdpi.com

Future Directions and Emerging Research Avenues for Allyl Cyclopentadienyl Nickel Ii Systems

Development of Next-Generation Catalysts with Enhanced Efficiency, Selectivity, and Robustness

The quest for superior catalysts is a driving force in chemical research. For Allyl(cyclopentadienyl)nickel(II) systems, future developments are centered on strategic ligand modification to create next-generation catalysts with superior performance. The cyclopentadienyl (B1206354) (Cp) and allyl ligands are not mere spectators; their electronic and steric properties are critical to the catalytic activity of the nickel center.

Research is increasingly focused on tuning these ligands to enhance catalytic efficiency, control selectivity, and improve the catalyst's operational lifetime. One promising strategy involves the synthesis of nickel(II) complexes bearing modified cyclopentadienyl rings and ancillary ligands like N-heterocyclic carbenes (NHCs), phosphines, or α-diimines. For instance, the introduction of bulky, electron-donating groups on the Cp ring can favor the oxidative addition of substrates and enhance the reductive elimination of products in cross-coupling reactions. americanelements.com

The synthesis of cationic nickel(II) complexes bearing both a cyclopentadienyl ring and an α-diimine ligand has yielded efficient precursors for ethylene (B1197577) polymerization. abcr.com The modification of ancillary ligands, such as swapping triphenylphosphine (B44618) for siloxane-containing ligands, has been shown to directly influence catalyst activity and selectivity in hydrogenation reactions. en-academic.com The table below illustrates how ligand choice can impact catalytic outcomes in the hydrogenation of furfural. en-academic.com

| Pre-catalyst | Ligand Type | Furfural Conversion (%) | Selectivity to Furfuryl Alcohol (%) |

| C1 | Triphenylphosphine | 97 | 100 |

| C4 | Triphenylphosphine | 95 | 100 |

| C2 | Siloxane | Lower Conversion | 100 |

| Si-1 | Supported Siloxane | Lower Conversion | 100 |

This table demonstrates the influence of different ligands on the catalytic performance of cyclopentadienyl nickel(II) complexes in the hydrogenation of furfural. Data sourced from en-academic.com.